1-(But-3-yn-1-yl)piperazine dihydrochloride is a functionalized piperazine derivative. Piperazine derivatives are a broad class of organic compounds that contain a six-membered ring with two nitrogen atoms in the 1 and 4 positions. These compounds are frequently encountered in pharmaceuticals and bioactive molecules due to the presence of the piperazine ring, which can interact with biological targets through various non-covalent interactions. [] 1-(But-3-yn-1-yl)piperazine dihydrochloride is notable for the presence of a terminal alkyne group, which makes it a valuable building block for bioconjugation reactions, particularly in the field of bioorthogonal labeling. []
1-(But-3-yn-1-yl)piperazine dihydrochloride, with the molecular formula and a molecular weight of 211.13 g/mol, is a piperazine derivative known for its utility in research contexts. This compound is recognized for its potential interactions with gamma-aminobutyric acid receptors, which are crucial in the central nervous system's inhibitory pathways. The compound is typically available in a purity of around 95% and is categorized under chemical substances with significant pharmacological interest due to its structural properties and biological activities .
The synthesis of 1-(But-3-yn-1-yl)piperazine dihydrochloride can be achieved through various chemical reactions, primarily involving the coupling of piperazine with alkynes. One notable method includes the reaction of 4-[4-(3-chlorophenyl)-piperazin-1-yl]-but-2-yn-1-ol dihydrochloride, which serves as a precursor in a multi-step synthesis process. This method emphasizes the importance of controlling reaction conditions such as temperature and pH to ensure optimal yields .
The synthesis often employs techniques like solvent-free conditions or the use of ionic liquid catalysts to enhance efficiency and reduce environmental impact. Additionally, advanced methods such as microwave-assisted synthesis have been explored to expedite the process while maintaining high purity levels .
The molecular structure of 1-(But-3-yn-1-yl)piperazine dihydrochloride features a piperazine ring substituted with a but-3-yne group. The canonical SMILES representation is CC#CCN1CCNCC1.Cl.Cl
, indicating the presence of two hydrochloride groups attached to the nitrogen atoms of the piperazine ring.
Key structural data includes:
InChI=1S/C8H14N2.2ClH/c1-2-3-6-10-7-4-9-5-8-10;;/h9H,4-8H2,1H3;2*1H
NYCXLXLKBYCXEE-UHFFFAOYSA-N
1-(But-3-yn-1-yl)piperazine dihydrochloride can undergo various chemical reactions typical for piperazine derivatives, including nucleophilic substitutions and cyclization reactions. These reactions are critical for modifying its structure to enhance biological activity or alter pharmacokinetic properties.
The reactivity of this compound can be influenced by factors such as solvent choice and temperature, which are crucial for optimizing yields in synthetic applications. Additionally, its interactions with biological targets can lead to further functionalization opportunities through bioconjugation techniques .
As a gamma-aminobutyric acid receptor agonist, 1-(But-3-yn-1-yl)piperazine dihydrochloride modulates neurotransmission within the central nervous system. Upon binding to GABA receptors, it promotes hyperpolarization of neuronal membranes, thereby inhibiting excitatory signals.
This mechanism is significant in therapeutic contexts where modulation of inhibitory neurotransmission is desired, such as in anxiety disorders or epilepsy management. The compound's ability to influence GABAergic signaling pathways highlights its potential as a pharmacological agent.
The compound exhibits typical characteristics associated with piperazine derivatives, including:
Key chemical properties include:
These properties are essential for practical applications in laboratory settings and pharmaceutical formulations .
1-(But-3-yn-1-yl)piperazine dihydrochloride serves as a valuable tool in scientific research, particularly in studies exploring GABAergic mechanisms. Its applications include:
This compound also holds promise for developing new therapeutic agents targeting GABAergic systems, contributing to advancements in pharmacology and medicinal chemistry .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2